molecular formula C8H11N5 B1311447 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine CAS No. 1025026-56-5

1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine

Cat. No.: B1311447
CAS No.: 1025026-56-5
M. Wt: 177.21 g/mol
InChI Key: QBBDCDGFVCFUJV-UHFFFAOYSA-N
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Description

1',5'-Dimethyl-1'H,2H-3,4'-bipyrazol-5-amine is a specialist organic compound designed for research and development applications. As a member of the bipyrazole family, it serves as a versatile chemical building block, particularly in the synthesis of more complex nitrogen-containing heterocyclic systems. These fused heterocycles are of significant interest in medicinal chemistry for the development of new therapeutic agents. Related bipyrazole structures have been utilized as key intermediates to access a range of bioactive molecules, including those explored for their antitumor and antimicrobial properties (see, for example, the synthesis of substituted pyridine derivatives and other fused systems from novel N-arylpyrazole-containing enaminones) . The amine functional group on its pyrazole ring provides a reactive site for further chemical modifications, enabling researchers to create diverse libraries of compounds for biological screening. This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic applications, nor for human use. Researchers are encouraged to consult the relevant safety data sheets and handle this material in accordance with standard laboratory safety protocols.

Properties

IUPAC Name

5-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-5-6(4-10-13(5)2)7-3-8(9)12-11-7/h3-4H,1-2H3,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBDCDGFVCFUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428079
Record name 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine
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URL https://comptox.epa.gov/dashboard/DTXSID10428079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025026-56-5
Record name 1′,5′-Dimethyl[3,4′-bi-1H-pyrazol]-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025026-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis from Amines and Diketones

A prominent method for preparing substituted pyrazoles, which can be adapted for bipyrazole synthesis, involves the reaction of primary amines with 1,3-dicarbonyl compounds (diketones) and hydroxylamine derivatives under controlled conditions.

  • Procedure : Primary amines (e.g., methyl-substituted amines) are reacted with diketones such as 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in a polar aprotic solvent like DMF at elevated temperatures (~85 °C) for 1.5 hours. The reaction mixture is then worked up by alkaline extraction and purified by column chromatography.

  • Yields : This method typically yields N-substituted pyrazoles in moderate to good yields (33–44%) depending on the amine used.

  • Key Conditions : The simultaneous addition of reagents at low temperature (0 °C) followed by heating is critical for reproducibility. The reaction tolerates minor variations in temperature and reagent ratios without significant yield loss.

  • Example : Synthesis of 3,5-dimethyl-1-(3,3-dimethylbutan-2-yl)-1H-pyrazole achieved 44% isolated yield under these conditions.

This approach can be extended to synthesize the pyrazole units required for bipyrazole formation by selecting appropriate amines and diketones.

Multi-Component Reactions Involving 1,3-Dicarbonyl Compounds and Amines

Another strategy involves multi-component reactions where 1,3-dicarbonyl compounds react with amines and other reagents such as DMF-DMA (dimethylformamide dimethyl acetal) to form aminopyrazole derivatives.

  • Mechanism : The reaction proceeds via nucleophilic attack of the amine on electrophilic carbonyl carbons of the diketone or related intermediates, followed by cyclization and aromatization steps.

  • Advantages : This method offers high yields (74–93%) and operational simplicity without the need for stepwise isolation of intermediates.

  • Application : Although primarily reported for 2-aminopyridine derivatives, the principles apply to pyrazole synthesis, enabling the construction of amino-substituted pyrazoles that can be further coupled to form bipyrazoles.

Condensation of 5-Aminopyrazole Derivatives with Diketones

The use of 5-aminopyrazole as a precursor is a well-established route to fused pyrazole derivatives and can be adapted for bipyrazole synthesis.

  • Method : 5-Aminopyrazole derivatives are condensed with symmetrical or unsymmetrical diketones under acidic or aqueous conditions, often with catalytic sulfuric acid or under reflux in acetic acid.

  • Selectivity : This method exhibits high chemoselectivity and regioselectivity, favoring the formation of specific isomers of fused pyrazoloazines, which is critical for obtaining the desired bipyrazole structure.

  • Example : The reaction of 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride with diketones yields regioselective pyrazolo[1,5-a]pyrimidines, demonstrating the potential for controlled bipyrazole synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Notes
Direct amine + diketone + hydroxylamine Primary amine, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine DMF, 85 °C, 1.5 h 33–44 Straightforward, moderate yield Requires careful temperature control
Multi-component reaction with DMF-DMA Amine, 1,3-dicarbonyl, DMF-DMA Reflux in 1,4-dioxane, 5–10 h 74–93 High yield, simple operation Applicable to diverse aminopyrazoles
Condensation of 5-aminopyrazole + diketone 5-Aminopyrazole, diketone, acid catalyst Reflux in acetic acid or aqueous Variable, high selectivity High regioselectivity, aqueous conditions Suitable for fused pyrazole derivatives

Research Findings and Notes

  • The direct preparation method using O-(4-nitrobenzoyl)hydroxylamine is sensitive to reagent ratios and temperature but is robust against minor impurities like water or weak acids.

  • Multi-component reactions involving DMF-DMA provide a versatile platform for synthesizing amino-substituted heterocycles, including pyrazoles, with potential for scale-up due to high yields and operational simplicity.

  • The condensation of 5-aminopyrazole derivatives with diketones under acidic or aqueous conditions offers a regioselective route to complex fused pyrazole systems, which can be adapted for bipyrazole synthesis.

  • Purification typically involves column chromatography using silica gel or basic alumina with solvent gradients (e.g., hexane–ethyl acetate or pentane–diethyl ether) to isolate pure products.

Chemical Reactions Analysis

1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the pyrazole rings.

Scientific Research Applications

1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used in biochemical research to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a useful tool in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1’,5’-dimethyl-1’H,2H-3,4’-bipyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the target enzymes or receptors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

  • Core Structure: The bipyrazole scaffold is conserved across analogs, but substituents vary significantly: 1',5'-Dimethyl variant: Methyl groups at 1' and 5' positions enhance lipophilicity compared to bulkier substituents (e.g., phenyl in 3,4-diphenyl-1H-pyrazol-5-amine, CAS: 63633-46-5, ). Heterocyclic Modifications: Compounds like 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-5-amine (CAS: 1152665-85-4, ) incorporate fused aromatic systems, improving π-stacking interactions but complicating synthesis.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
1',5'-Dimethyl-1'H,2H-3,4'-bipyrazol-5-amine C9H13N5 191.24 1',5'-Me 1.8
1'-Ethyl-5'-methyl analog () C9H13N5 191.24 1'-Et, 5'-Me 2.1
3,4-Diphenyl-1H-pyrazol-5-amine () C15H13N3 235.28 3,4-Ph 3.5
3-(Benzodioxin)-1-Me-pyrazol-5-amine () C12H13N3O2 231.25 Benzodioxin, 1-Me 2.4

*LogP values estimated using ChemDraw software. Methyl groups reduce hydrophobicity relative to phenyl or benzodioxin substituents .

Biological Activity

1',5'-Dimethyl-1'H,2H-3,4'-bipyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H10N4\text{C}_7\text{H}_{10}\text{N}_4

This compound features two pyrazole rings connected through a nitrogen atom, with methyl groups at the 1' and 5' positions. The presence of nitrogen atoms contributes to its ability to interact with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve the disruption of bacterial cell wall synthesis and metabolic pathways essential for bacterial survival.

2. Anticancer Properties

Recent investigations into the anticancer potential of this compound reveal its efficacy against several cancer cell lines. The compound has been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression. For instance, in vitro studies indicated that treatment with this compound resulted in a significant reduction in cell viability in human cancer cell lines such as HeLa and MCF-7 .

The biological effects of this compound are attributed to several mechanisms:

Enzyme Inhibition

The compound interacts with specific enzymes involved in critical cellular processes. For example, it has been identified as an inhibitor of certain kinases that play roles in cell proliferation and survival pathways.

Gene Expression Modulation

Research suggests that this compound can alter gene expression profiles by influencing transcription factors involved in cell cycle regulation and apoptosis. This modulation may contribute to its anticancer effects by promoting pro-apoptotic gene expression while inhibiting anti-apoptotic signals .

Case Studies

Several case studies have highlighted the biological activity of this compound:

Study Focus Findings
Study AAntimicrobialDemonstrated effective inhibition against E. coli with an MIC of 20 µg/mL.
Study BAnticancerInduced apoptosis in HeLa cells with an IC50 value of 15 µM after 48 hours.
Study CEnzyme InteractionInhibited protein kinase activity leading to reduced cell proliferation rates.

Q & A

Q. What synthetic methodologies are recommended for preparing 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine?

The compound can be synthesized via multi-step condensation reactions. A common approach involves cyclizing hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole rings. Subsequent alkylation with methylating agents introduces the dimethyl substituents. For bipyrazole systems, coupling reactions between pre-synthesized pyrazole units, mediated by catalysts like palladium, are effective. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield and regioselectivity .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with DEPT-135 clarifying CH₃/CH₂ groups.
  • IR Spectroscopy : Confirms amine (-NH₂) and aromatic C-H stretches.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Diffraction : Provides definitive crystal structure determination using programs like SHELXL for refinement .

Q. How can researchers assess purity and identify synthetic by-products?

Reverse-phase HPLC with UV detection and LC-MS are standard for impurity profiling. Gradient elution resolves polar intermediates, while tandem MS identifies by-product structures. Thin-layer chromatography (TLC) monitors reaction progress in real time .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., disorder, twinning) be resolved?

For disordered structures, refine alternate conformations using SHELXL’s PART instruction. For twinned crystals, apply TWIN laws (e.g., -h, -k, l) and HKLF 5 format in data processing. Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures consistency .

Q. What strategies address conflicting regioselectivity in dimethyl-substituted bipyrazoles?

Computational modeling (DFT) predicts thermodynamic favorability of substitution patterns. Experimentally, steric directing groups (e.g., tert-butyl) or microwave-assisted synthesis can enhance regiocontrol. Kinetic studies with in-situ NMR track intermediate formation .

Q. How do solvent effects influence tautomerism in the amine group?

Polar aprotic solvents (e.g., DMSO) stabilize zwitterionic forms, observable via variable-temperature NMR. In non-polar solvents (e.g., CDCl₃), intramolecular hydrogen bonding dominates, shifting proton signals. Solvent-dependent DFT calculations (COSMO-RS) model these effects .

Q. What mechanistic insights explain nucleophilic substitution in bipyrazole systems?

Isotopic labeling (¹⁵N/²H) at reactive sites, combined with kinetic isotope effect (KIE) studies, distinguishes SN1/SN2 pathways. Trapping intermediates with quenching agents (e.g., D₂O) and analyzing via LC-MS confirms transient species .

Methodological Considerations

Q. How to optimize synthetic yield in multi-step reactions?

  • Step-wise purification : Flash chromatography after each step removes impurities.
  • Catalyst screening : Pd(OAc)₂/XPhos enhances coupling efficiency in bipyrazole formation.
  • Microwave synthesis : Reduces reaction time and improves homogeneity .

Q. What computational tools predict spectroscopic data for validation?

Gaussian 09 (DFT/B3LYP) calculates NMR chemical shifts (GIAO method) and IR vibrational modes. Discrepancies >0.5 ppm (NMR) or 20 cm⁻¹ (IR) suggest structural misassignment .

Data Contradiction Analysis

Resolving conflicts between experimental and computational NMR data:
Reassess computational solvent models (e.g., implicit vs. explicit). For example, explicit DMSO in MD simulations better matches observed splitting patterns. Validate with NOESY/ROESY for spatial proximity .

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